3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid
Description
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is a benzo[1,4]dioxin derivative with an amino-propionic acid side chain. Its molecular formula is C₁₂H₁₃NO₅, molecular weight 251.24 g/mol, and CAS number 436087-14-8 . It is commercially available as a synthetic intermediate or molecular building block, with suppliers such as Matrix Scientific (Product ID: 008261) . The compound features a 2,3-dihydro-benzo[1,4]dioxin core, which confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)3-4-12-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7,12H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKZYWNFALNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349494 | |
| Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-14-8 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Dihydrobenzodioxin Derivatives
One effective method involves the reaction of N-2,3-dihydrobenzo-dioxin-6-amine with various electrophiles.
- Dissolve N-2,3-dihydrobenzo-dioxin-6-amine in a suitable solvent (e.g., DMF).
- Add lithium hydride and stir for a specified time at room temperature.
- Introduce the electrophile gradually while stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion.
- Precipitate the product by adding an acid (e.g., HCl) to adjust pH and filter the solid product.
Yield and Characterization:
The yield typically ranges from 70% to 85%, with products characterized by IR and NMR spectroscopy confirming their structures.
Alternative Synthetic Routes
Another approach for synthesizing this compound involves coupling reactions that utilize activated esters or amides derived from amino acids.
- Activate the carboxylic acid group of the amino acid using coupling reagents (e.g., DCC or EDC).
- Combine with the amine derivative in a suitable solvent under controlled conditions.
- Purify the resulting product through crystallization or chromatography.
Summary of Synthesis Methods
Research into compounds similar to 3-(2,3-Dihydro-benzodioxin-6-ylamino)-propionic acid indicates potential neuroprotective properties and applications in treating neurological disorders due to their interaction with neurotransmitter systems.
Biological Activity
Studies have shown that derivatives of this compound may inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This suggests possible therapeutic effects for conditions such as depression and anxiety.
Chemical Reactions Analysis
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of application for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is in medicinal chemistry. The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. A study highlighted its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This suggests that it could serve as a lead compound for developing new neuroprotective drugs.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated in vitro, demonstrating its capacity to scavenge free radicals effectively. Such properties are crucial for preventing oxidative stress-related damage in various diseases.
Biological Studies
In biological research, the compound has been utilized to investigate its effects on cellular signaling pathways.
Cell Proliferation and Apoptosis
Studies have shown that this compound can modulate cell proliferation and apoptosis in cancer cell lines. This modulation indicates potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth.
Material Science Applications
Beyond biological applications, this compound has implications in material science.
Polymer Development
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the materials. Research shows that polymers modified with this compound exhibit improved resilience and durability, making them suitable for various industrial applications.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Neuroprotective Drug Development : A recent study investigated a series of analogs based on this compound for their effects on neuronal cell lines exposed to toxic agents. The results indicated significant reductions in cell death compared to controls.
- Cancer Therapeutics : In vitro studies demonstrated that treatment with this compound led to decreased proliferation rates in several cancer cell lines while inducing apoptosis through caspase activation pathways.
- Polymer Composites : Research focused on creating composite materials using this compound revealed enhanced mechanical properties when incorporated into a polycarbonate matrix, indicating its utility in manufacturing stronger materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[1,4]dioxin Moieties
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid
- Structure: Differs by replacing the amino group with a direct propionic acid linkage.
- Molecular Formula: C₁₁H₁₂O₄ (vs. C₁₂H₁₃NO₅ for the target compound).
- Applications: Used in organic synthesis, with suppliers like Otto Chemie (CAS: 14939-92-5) . The absence of the amino group reduces nucleophilicity, impacting reactivity in coupling reactions .
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid
- Structure: Features a sulfonyl (-SO₂-) group instead of the amino (-NH-) linker.
- Molecular Formula : C₁₁H₁₂O₆S, molecular weight 272.27 g/mol .
- Properties: The sulfonyl group enhances electrophilicity and acidity (pKa ~1-2 for sulfonic acids), contrasting with the amino group’s basicity (pKa ~9-10). This derivative is listed as an irritant, indicating distinct handling requirements .
(5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9n)
Functional Analogues in Pharmacology
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenolic acid with a propenoic acid chain.
- Applications : Used as a reference standard, antioxidant, and precursor in food/cosmetic research . Unlike the target compound, caffeic acid lacks the benzodioxin ring but shares a propionic acid-like backbone, enabling comparisons in solubility and hydrogen-bonding capacity.
2-(Substituted sulphur)-3-(substituted phenyl)propionic Acid Derivatives
- Structure : Includes anti-inflammatory agents with sulfur or oxygen substituents on the propionic acid backbone.
Physical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | 251.24 | Moderate (polar solvents) |
| 3-(Benzodioxin-6-yl)-propionic acid | Not reported | 220.21 | Low (non-polar solvents) |
| 9n (Thiazolidinone derivative) | 202–204 | 483.56 | Low (due to aromaticity) |
| Caffeic Acid | 223–225 (decomp.) | 180.16 | High (water/ethanol) |
Biological Activity
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid (CAS No. 436087-14-8) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. Its benzodioxin ring structure contributes to various interactions with biological targets, making it a candidate for research in enzyme inhibition and therapeutic applications.
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.22 g/mol
- CAS Number : 436087-14-8
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit various enzymes by binding to their active sites, which blocks substrate access and reduces catalytic efficiency. This mechanism is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.
Antibacterial and Antitumor Properties
Research indicates that this compound exhibits antibacterial properties and has been explored for its potential antitumor activity. The following table summarizes findings from various studies:
Case Studies
- DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against DYRK1A, an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. The compound showed an IC50 value of 0.090 μM, indicating potent inhibition compared to other tested compounds .
- Antitumor Activity : In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation in Caco2 (colorectal adenocarcinoma) and HCT116 (colorectal carcinoma) cell lines with IC50 values lower than 10 μM. These findings suggest its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the benzodioxin moiety is crucial for its interaction with biological targets, while variations in the amino and propionic acid functional groups can modulate its activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling the benzo[1,4]dioxin moiety to a propionic acid backbone via amination. Key steps include protecting group strategies (e.g., acetyl or tert-butoxycarbonyl) to prevent side reactions. Reaction optimization can be achieved by adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purification .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- NMR : ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.5–7.0 ppm for the benzo[1,4]dioxin ring and α-protons of the propionic acid chain at δ 2.5–3.0 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 251.24 g/mol for C12H13NO5 derivatives) .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated conditions. Avoid exposure to light and moisture, as the benzo[1,4]dioxin moiety is prone to oxidative degradation. Periodic reanalysis via HPLC is advised to monitor decomposition .
Advanced Research Questions
Q. How does the compound interact with phosphoinositide-3 kinase (PI3K) pathways, and what experimental models validate this activity?
- Methodological Answer : The compound’s structural analogs (e.g., 2,3-dihydro-benzo[1,4]oxazine derivatives) act as PI3K inhibitors by binding to the ATP-binding pocket. Validate using:
- In vitro kinase assays : Recombinant PI3K isoforms (e.g., p110γ/p85α) with ATP-competitive luminescence assays.
- Cell-based models : Anti-inflammatory activity in rheumatoid arthritis (RA) synoviocytes, measuring TNF-α/IL-6 suppression via ELISA .
- Data Contradiction Note : Discrepancies in IC50 values may arise from isoform specificity (e.g., PI3Kγ vs. PI3Kδ). Confirm selectivity using isoform-specific inhibitors in parallel assays .
Q. What evidence supports its role as a GRK2 (G protein-coupled receptor kinase 2) modulator?
- Methodological Answer : Derivatives like 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid show GRK2 inhibition via β-arrestin recruitment assays. Use:
- BRET (Bioluminescence Resonance Energy Transfer) : To quantify β-arrestin-2 recruitment in HEK293 cells expressing β2-adrenergic receptors.
- Cardiomyocyte models : Assess contractility improvements in heart failure models (e.g., post-infarction rats) .
Q. How can researchers resolve conflicting data on its metabolic stability in in vitro vs. in vivo models?
- Methodological Answer : Conduct parallel studies:
- In vitro : Simulated gastrointestinal digestion (e.g., SHIME model) to monitor degradation into metabolites like 3-phenylpropionic acid .
- In vivo : Pharmacokinetic profiling in rodents (plasma/tissue LC-MS/MS) to identify active metabolites. Adjust dosing regimens based on half-life (t½) and bioavailability .
Q. What strategies improve its blood-brain barrier (BBB) penetration for neurological applications?
- Methodological Answer : Modify the propionic acid chain to enhance lipophilicity (logP >2):
- Ester prodrugs : Convert the carboxylic acid to methyl/ethyl esters for passive BBB diffusion, followed by esterase cleavage in the brain.
- Carrier-mediated transport : Introduce moieties (e.g., glucose conjugates) to exploit GLUT1 transporters .
Analytical and Mechanistic Challenges
Q. Why do mass spectrometry results sometimes show unexpected adducts or fragments?
- Methodological Answer : The compound’s aromatic and heteroatom-rich structure promotes in-source fragmentation or adduct formation (e.g., sodium/potassium). Mitigate by:
- Ionization optimization : Use ESI in negative ion mode with ammonia/acetic acid modifiers.
- Collision energy adjustment : Lower CE (5–15 eV) to preserve the molecular ion .
Q. How can researchers differentiate its activity from structurally similar derivatives (e.g., acetic acid vs. propionic acid analogs)?
- Methodological Answer : Perform head-to-head comparisons:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
